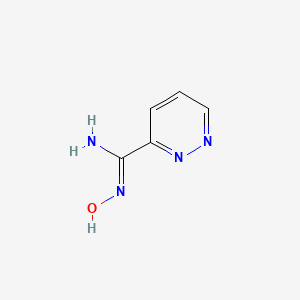
N'-Hydroxypyridazine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxypyridazine-3-carboximidamide is a heterocyclic compound with the molecular formula C5H6N4O It is part of the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxypyridazine-3-carboximidamide typically involves the reaction of pyridazine derivatives with hydroxylamine. One common method is the reaction of pyridazine-3-carboximidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for N’-Hydroxypyridazine-3-carboximidamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxypyridazine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N’-hydroxypyridazine-3-carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: N’-hydroxypyridazine-3-carboxylic acid.
Reduction: N’-aminopyridazine-3-carboximidamide.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
N’-Hydroxypyridazine-3-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N’-Hydroxypyridazine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboximidamide groups allow the compound to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N’-Hydroxypyridine-3-carboximidamide
- 3-Amino-N’-hydroxy-1H-pyrazole-4-carboximidamide
- 5-Amino-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Uniqueness
N’-Hydroxypyridazine-3-carboximidamide is unique due to its specific arrangement of functional groups and the presence of the pyridazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and form stable derivatives further enhances its versatility compared to similar compounds.
Properties
CAS No. |
90993-48-9 |
|---|---|
Molecular Formula |
C5H6N4O |
Molecular Weight |
138.13 g/mol |
IUPAC Name |
N'-hydroxypyridazine-3-carboximidamide |
InChI |
InChI=1S/C5H6N4O/c6-5(9-10)4-2-1-3-7-8-4/h1-3,10H,(H2,6,9) |
InChI Key |
LBSHOOOWNKXYFQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=NN=C1)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=NN=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















